molecular formula C17H25ClN4O2S2 B2883122 N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide hydrochloride CAS No. 345627-90-9

N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide hydrochloride

Cat. No. B2883122
CAS RN: 345627-90-9
M. Wt: 416.98
InChI Key: PKCYFIUOIGVHLX-UHFFFAOYSA-N
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Description

“N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide”, also known as SNS 032 or BMS 387032, is not a naturally occurring metabolite and is only found in individuals exposed to this compound .


Synthesis Analysis

The synthesis of this compound is not naturally occurring. It is only found in individuals exposed to this compound or its derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be found in the Protein Data Bank (PDB) under the ID 5D1J . The structure was determined using X-ray crystallography.

Scientific Research Applications

Chronic Lymphocytic Leukemia Treatment

SNS-032 has been used in a Phase 1 trial for the treatment of Chronic Lymphocytic Leukemia (CLL). It has significant effects on short half-life transcripts and proteins, particularly survival factors, cell cycle regulatory proteins, and cytokines that are critical for the survival of malignant B-cells in CLL .

Multiple Myeloma Treatment

SNS-032 has also been used in a Phase 1 trial for the treatment of Multiple Myeloma (MM). Similar to CLL, it affects survival factors, cell cycle regulatory proteins, and cytokines that are critical for the survival of malignant B-cells in MM .

Cell Cycle Regulation

CDK2 and CDK7, which SNS-032 inhibits, are involved in cell cycle regulation. By inhibiting these kinases, SNS-032 can potentially control the cell cycle .

RNA Polymerase II-dependent Transcription Regulation

CDK7, along with CDK9, regulate RNA polymerase (Pol) II-dependent transcription. Temporary inhibition of RNA Pol II-dependent transcription by SNS-032 can have significant effects .

Metastatic Refractory Solid Tumors Treatment

A phase 1 study of SNS-032 was conducted in patients with metastatic refractory solid tumors. The primary objective of the study was to establish the maximum tolerated dose (MTD), the maximum administered dose (MAD), dose limiting toxicity (DLT), and the recommended phase 2 dose for SNS-032 when administered as a weekly 1-h infusion .

Oral Bioavailability Study

The oral bioavailability of SNS-032 was studied in humans. At the dose levels tested, the oral bioavailability of SNS-032 ranged from 4–33% .

properties

IUPAC Name

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S2.ClH/c1-17(2,3)12-8-19-13(23-12)10-24-14-9-20-16(25-14)21-15(22)11-4-6-18-7-5-11;/h8-9,11,18H,4-7,10H2,1-3H3,(H,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCYFIUOIGVHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide hydrochloride

Synthesis routes and methods

Procedure details

To a solution of 40 mL of absolute EtOH cooled in an ice-bath was added acetyl chloride (0.28 mL, 3.9 mmol) dropwise. The reaction mixture was allowed to warm to room temperature over 30 min then N-[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]-thio]-2-thiazolyl]-4-piperidinecarboxamide (1.50 g, 3.94 mmol, 1 eq) was introduced in one portion with stirring to give a thick slurry. Water (˜4 mL) was added until homogeneous then concentrated in vacuo to give a crude pale yellow solid. The crude material was recrystallized (aq EtOH) to afford the title compound (70%) as a white solid, mp 256-258°. Analysis calc'd for C17H24N4O2S2.HCl: C, 48.96; H, 6.04; N, 13.43; S, 15.38; Cl, 8.50. Found: C, 48.69; H, 5.99; N, 13.24; S, 15.27; Cl, 8.31.
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Yield
70%

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